3-((1-((1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile

Beschreibung

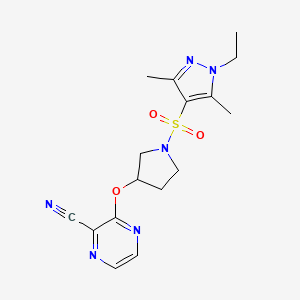

This compound is a heterocyclic organic molecule featuring a pyrazine-carbonitrile core linked via an ether bridge to a pyrrolidine ring, which is further substituted with a sulfonyl group bound to a 1-ethyl-3,5-dimethylpyrazole moiety. The ethyl and methyl substituents on the pyrazole likely modulate steric and electronic effects, influencing solubility and biological activity.

Eigenschaften

IUPAC Name |

3-[1-(1-ethyl-3,5-dimethylpyrazol-4-yl)sulfonylpyrrolidin-3-yl]oxypyrazine-2-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N6O3S/c1-4-22-12(3)15(11(2)20-22)26(23,24)21-8-5-13(10-21)25-16-14(9-17)18-6-7-19-16/h6-7,13H,4-5,8,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICMWULLJNCXLIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C(=N1)C)S(=O)(=O)N2CCC(C2)OC3=NC=CN=C3C#N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N6O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Biologische Aktivität

The compound 3-((1-((1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is a complex pyrazole derivative that has garnered interest for its potential biological activities. Pyrazole derivatives are known for their diverse pharmacological properties, including anti-inflammatory, antibacterial, and anticancer activities. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

| Component | Structure |

|---|---|

| Molecular Formula | C13H21N5O3S |

| Molecular Weight | 315.39 g/mol |

| CAS Number | 925200-03-9 |

The biological activity of pyrazole derivatives often involves the inhibition of key enzymes or receptors involved in disease processes. The specific mechanisms for this compound are under investigation but may include:

- Inhibition of Kinases : Similar compounds have shown activity against various kinases implicated in cancer and inflammatory pathways.

- Modulation of Nitric Oxide Production : Some pyrazole derivatives have been observed to affect nitric oxide synthase activity, which plays a role in inflammation.

Anticancer Activity

Research indicates that pyrazole derivatives can exhibit significant anticancer properties. For instance:

- A study evaluated several pyrazole-based compounds against breast cancer cell lines (MCF-7 and MDA-MB-231). The results showed that certain derivatives induced apoptosis and inhibited cell proliferation effectively when combined with doxorubicin, suggesting a synergistic effect .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has been documented through various assays:

- Compounds similar to this compound have been shown to inhibit lipopolysaccharide (LPS)-induced production of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Antibacterial Activity

The antibacterial efficacy of pyrazole derivatives has also been explored:

| Study | Compound Tested | Bacterial Strain | Result |

|---|---|---|---|

| Py11 | E. coli | Significant reduction in bacterial viability | |

| Various | Staphylococcus aureus | Effective at low concentrations |

Case Studies

Several case studies highlight the biological relevance of pyrazole derivatives:

- In Vitro Studies : Compounds were tested against various cancer cell lines, demonstrating IC50 values in the low micromolar range, indicating potent anticancer activity.

- Synergistic Effects : Combinations with established chemotherapeutics showed enhanced efficacy, suggesting potential for clinical application in combination therapies.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table compares 3-((1-((1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile with structurally related pyrazole-carbonitrile derivatives:

Key Structural and Functional Comparisons:

Core Heterocycles :

- The target compound’s pyrazine-carbonitrile core distinguishes it from simpler pyrazole derivatives (e.g., 3-azido-1-benzyl-pyrazole-4-carbonitrile ). Pyrazine’s electron-deficient nature may enhance interactions with biological targets compared to phenyl or triazole substituents .

- Fipronil shares a pyrazole-carbonitrile backbone but incorporates a sulfinyl group and chlorophenyl ring, critical for insecticidal activity. The target’s sulfonyl-pyrrolidine group may confer distinct solubility and target selectivity.

Azide-functionalized pyrazoles (e.g., 3-azido-1-propan-2-yl-pyrazole-4-carbonitrile ) serve as precursors for triazole hybrids, whereas the target’s sulfonyl-pyrrolidine group may enhance metabolic stability compared to azides.

Synthetic Pathways :

- The target compound likely employs sulfonylation (e.g., reacting pyrrolidine with a pyrazole-sulfonyl chloride) and etherification steps, paralleling methods in 3-(4-phenyl-triazol-1-yl)-pyrazole-4-carbonitrile synthesis .

- Purification via flash chromatography (cyclohexane/ethyl acetate gradients) is common across analogs .

The target’s bulky sulfonyl-pyrrolidine group may reduce mammalian toxicity compared to chlorophenyl derivatives. Triazole-pyrazole hybrids (e.g., 21sd ) exhibit antimicrobial activity, suggesting the target compound could be optimized for similar applications.

Research Findings and Data Gaps

- Crystallography : SHELX programs are widely used for small-molecule refinement, but crystallographic data for the target compound is absent.

- Biological Activity: While fipronil’s mechanism is well-studied , the target’s sulfonyl-pyrrolidine group may interact with novel targets (e.g., enzymes or transporters).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.